4-(2,4-Dibromo-6-trifluoromethoxyphenyl)-thiosemicarbazide

Catalog No.
S13356940
CAS No.
M.F
C8H6Br2F3N3OS
M. Wt
409.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2,4-Dibromo-6-trifluoromethoxyphenyl)-thiosemic...

Product Name

4-(2,4-Dibromo-6-trifluoromethoxyphenyl)-thiosemicarbazide

IUPAC Name

1-amino-3-[2,4-dibromo-6-(trifluoromethoxy)phenyl]thiourea

Molecular Formula

C8H6Br2F3N3OS

Molecular Weight

409.02 g/mol

InChI

InChI=1S/C8H6Br2F3N3OS/c9-3-1-4(10)6(15-7(18)16-14)5(2-3)17-8(11,12)13/h1-2H,14H2,(H2,15,16,18)

InChI Key

GTKKYWOEPOAQHA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)NC(=S)NN)Br)Br

4-(2,4-Dibromo-6-trifluoromethoxyphenyl)-thiosemicarbazide (CAS 1303993-78-3) is a highly specialized, sterically encumbered building block primarily procured for the synthesis of advanced lipophilic heterocycles, such as 1,3,4-thiadiazoles and 1,2,4-triazoles. Featuring a uniquely dense substitution pattern—two heavy bromine atoms and a strongly electron-withdrawing, lipophilic trifluoromethoxy group—this compound is engineered for extreme metabolic stability and structural rigidity [1]. In industrial and advanced laboratory workflows, it serves as a dual-purpose intermediate: the thiosemicarbazide core acts as a reliable cyclization or chelation handle, while the dibrominated aryl ring provides programmable sites for downstream palladium-catalyzed cross-coupling. Buyers prioritize this specific precursor when developing agrochemical active ingredients, highly lipophilic metal ligands, or pharmaceutical libraries where standard planar aryl groups fail to meet permeability or half-life requirements [2].

Research Fit

1

Synthetic building block for thiosemicarbazone ligands, heterocycles, and metal complexes

2

Unique 2,4-dibromo-6-trifluoromethoxy substitution pattern drives distinct electronic and steric properties

3

Computed physicochemical profile supports design of molecules with tailored lipophilicity and hydrogen-bonding capacity

Substituting this compound with simpler analogs, such as 4-phenylthiosemicarbazide or 4-(4-trifluoromethoxyphenyl)thiosemicarbazide, fundamentally alters the physical and chemical behavior of the downstream products, leading to process and application failures [1]. The di-ortho substitution (2-bromo and 6-trifluoromethoxy) forces the thiosemicarbazide moiety—and any resulting heterocycle—out of the plane of the phenyl ring. This non-planar geometry prevents molecular stacking, significantly enhancing solubility in non-polar formulation solvents compared to flat, unsubstituted analogs [2]. Furthermore, the 2,4-dibromo substitution completely blocks the most reactive sites on the phenyl ring against electrophilic attack and oxidative metabolism. If a buyer substitutes a mono-substituted or unhalogenated analog, the resulting active ingredients will suffer from rapid degradation and lack the heavy-atom handles required for subsequent late-stage functionalization, rendering the substitution useless for complex library generation.

Substitution Risk

Electronic and steric effects differ: the 2,4-dibromo-6-trifluoromethoxy pattern cannot be approximated by mono-bromo, dichloro, or non-halogenated analogs

Hydrogen-bonding capacity: multiple acceptor sites (including trifluoromethoxy) create a network unavailable to simpler thiosemicarbazides

Crystallographic phasing: mono-bromo analogs lack the dual bromine anomalous scattering required for MAD/SAD experiments

Steric Shielding and Out-of-Plane Conformational Control

The combination of a 2-bromo and 6-trifluoromethoxy group induces severe steric strain, forcing the thiosemicarbazide group out of the aryl plane. Class-level computational and crystallographic inferences indicate a dihedral angle of 75–85° for di-ortho substituted analogs, whereas mono-substituted comparators like 4-(4-trifluoromethoxyphenyl)thiosemicarbazide remain nearly planar (10–20° twist) [1]. This forced non-planarity disrupts crystal lattice stacking, which translates to a quantifiable increase in solubility in lipophilic solvents (e.g., toluene, hexanes) during downstream processing.

Evidence DimensionAryl-Thiosemicarbazide Dihedral Twist Angle
Target Compound Data75–85° (Highly non-planar)
Comparator Or Baseline4-(4-Trifluoromethoxyphenyl)thiosemicarbazide (10–20°, nearly planar)
Quantified Difference65° greater out-of-plane twist
ConditionsCrystallographic / DFT optimized geometry (B3LYP/6-31G*)

Procuring this sterically encumbered precursor ensures the resulting heterocycles avoid planar aggregation, directly improving solubility and handling in lipophilic industrial formulations.

Lipophilicity (XLogP3)
Reported
3.3 vs 1.5 (Δ +2.2)
Supports passive permeability optimization
Computed; experimental logP/logD validation recommended

Cross-Coupling Manufacturability via Bromine Handles

For library generation, the 2,4-dibromo substitution provides highly reactive handles for Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Brominated aryl rings typically undergo oxidative addition with standard, inexpensive catalysts like Pd(PPh3)4 at 60–80 °C. In contrast, substituting with a 2,4-dichloro analog requires elevated temperatures (100–120 °C) and expensive, proprietary Buchwald-type phosphine ligands to achieve comparable conversion rates [1].

Evidence DimensionStandard Suzuki Coupling Temperature & Catalyst Requirement
Target Compound Data60–80 °C using standard Pd(PPh3)4
Comparator Or Baseline4-(2,4-Dichlorophenyl)thiosemicarbazide (100–120 °C using specialized dialkylbiaryl phosphine ligands)
Quantified Difference40 °C reduction in processing temperature and elimination of specialty ligand costs
ConditionsStandard aryl-boronic acid coupling in aqueous dioxane/base

The dibromo handles allow chemists to perform late-stage functionalization under milder, more cost-effective conditions, making it the preferred precursor for scalable divergent synthesis.

H-Bond Acceptors
Reported
6 vs 2 (Δ +4)
Enables diverse supramolecular synthons
Computed; review in context of co-crystal design

Metabolic Blocking and Oxidative Stability

The strategic placement of halogens at the 2 and 4 positions, combined with the 6-trifluoromethoxy group, completely blocks the aryl ring from cytochrome P450-mediated hydroxylation and electrophilic degradation. Class-level data for fully substituted aryl rings shows >95% parent compound remaining in standard microsomal stability assays at 60 minutes, whereas unsubstituted or mono-substituted phenylthiosemicarbazide derivatives rapidly degrade (<15% remaining) due to unhindered ortho and para positions [1].

Evidence DimensionAryl Ring Oxidative Half-Life (Microsomal Assay Proxy)
Target Compound Data>95% remaining at 60 mins
Comparator Or Baseline4-Phenylthiosemicarbazide (<15% remaining at 60 mins)
Quantified Difference>80% improvement in metabolic survival
ConditionsIn vitro liver microsome stability assay (Class-level baseline)

Procuring a fully blocked aryl precursor is critical for generating downstream active ingredients that require long environmental or biological half-lives.

Polar Surface Area
Reported
91.4 vs 82.2 Ų (Δ +9.2)
Modulates desolvation energetics
Computed; assess impact on binding affinity
Heavy Atoms (Br count)
Class-level
2 Br (409 Da) vs 1 Br (246 Da)
Supports MAD/SAD phasing strategies
Class-level inference; verify crystal diffraction quality

Agrochemical Active Ingredient Development

This compound is the optimal precursor for synthesizing highly lipophilic 1,3,4-thiadiazole or 1,2,4-triazole insecticides and fungicides. The extreme steric twist and high cLogP contribution of the 2,4-dibromo-6-trifluoromethoxy-phenyl group ensure that the resulting active ingredients can effectively penetrate waxy insect cuticles and resist environmental oxidative degradation [1].

Divergent Synthesis of Heterocyclic Libraries

For contract research organizations (CROs) and medicinal chemistry teams building proprietary screening libraries, this compound serves as a highly versatile core. Once the thiosemicarbazide moiety is cyclized into a target heterocycle, the two bromine atoms serve as orthogonal handles for mild palladium-catalyzed cross-coupling, allowing rapid expansion of the chemical space without the harsh conditions required by chlorinated analogs [2].

Lipophilic Transition Metal Chelators

In inorganic chemistry and radiopharmaceutical formulation, the thiosemicarbazide core is used to firmly chelate transition metals (such as Cu, Ni, or Re). The bulky, fluorinated aryl tail prevents unwanted intermolecular stacking of the metal complexes and dramatically increases their solubility in non-polar organic solvents, which is essential for specialized catalyst processing and membrane-permeable imaging agents [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Lipophilicity-modulated lead optimization
Balanced lipophilicity and polar surface area
Experimental logP/logD and permeability assessment
Experimental phasing for protein-ligand complexes
Di-bromo heavy-atom content
Anomalous scattering signal verification
Supramolecular tecton for co-crystals
Multiple hydrogen-bond acceptors
Co-crystallization screening and network topology
Divergent cross-coupling scaffold
Ortho-dibromo substitution pattern
Reaction selectivity and functionalization sequence

XLogP3

3.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

408.85299 g/mol

Monoisotopic Mass

406.85504 g/mol

Heavy Atom Count

18

Explore Compound Types